molecular formula C13H12BrN5O3 B11054838 3-(5-bromofuran-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11054838
M. Wt: 366.17 g/mol
InChI Key: XNTIPTAXDGRIAD-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of furan, imidazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the 5-bromofuran-2-yl moiety: This can be achieved through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the 1,2,4-oxadiazole ring: This step involves the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.

    Attachment of the imidazole group: This can be done through nucleophilic substitution reactions where the imidazole ring is introduced to the oxadiazole core.

    Final coupling: The final step involves coupling the 5-bromofuran-2-yl moiety with the oxadiazole-imidazole intermediate using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and imidazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and imidazole rings.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-bromofuran-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress pathways, inflammation, or cell signaling.

    Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production, enzyme inhibition, or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-2-methoxy-1H-imidazol-1-yl)pyridine
  • 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
  • 1-(3-(1H-imidazol-5-yl)propyl)-3-(4-((5-bromopyridin-2-yl)(4-chlorobenzyl)amino)butyl)thiourea

Uniqueness

The uniqueness of 3-(5-bromofuran-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide lies in its combination of furan, imidazole, and oxadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C13H12BrN5O3

Molecular Weight

366.17 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H12BrN5O3/c14-10-3-2-9(21-10)11-17-13(22-18-11)12(20)16-4-1-6-19-7-5-15-8-19/h2-3,5,7-8H,1,4,6H2,(H,16,20)

InChI Key

XNTIPTAXDGRIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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